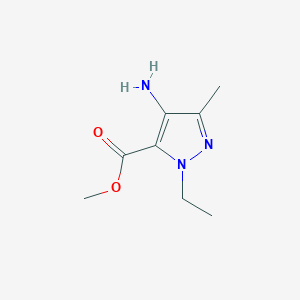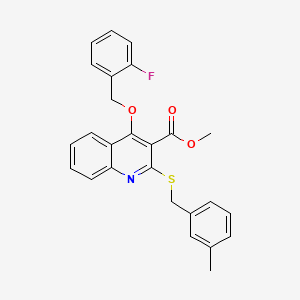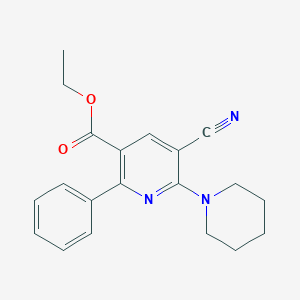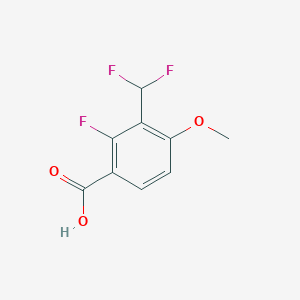![molecular formula C20H22ClN3O5S B3006644 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 1252856-34-0](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine” is a chemical compound with the molecular formula C10H14O2S and a molecular weight of 198.28 . It’s also known as "2-Butyl EDOT" .
Synthesis Analysis
This compound was synthesized by the reaction of 2,3-dimethoxythiophene and Hexane-1,2-diol with toluene-4-sulphonic acid in toluene at 85 °C .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,4-b]-1,4-dioxine ring with a butyl group attached to it .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 269.7±19.0 °C and its density is predicted to be 1.111±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
GPR119 Agonists for Diabetes Treatment
Fused-pyrimidine derivatives, including thieno[3,2-d]pyrimidine, have been identified as potent GPR119 agonists. These compounds are considered beneficial for the treatment of type 2 diabetes mellitus due to their ability to improve glucose tolerance in mice models (Negoro et al., 2012).
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential as antibacterial and antifungal agents, suggesting their utility in addressing microbial infections (Nunna et al., 2014).
Antitumor Activity
Several thieno[3,2-d]pyrimidine derivatives have been synthesized and demonstrated potent anticancer activity against various human cancer cell lines. These compounds have shown comparable activity to doxorubicin, indicating their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Aldose Reductase Inhibition
Compounds with the thieno[3,2-d]pyrimidine structure have been tested for their aldose reductase inhibitory activity. Some have shown potent in vitro inhibitory activity, suggesting potential applications in treating complications related to diabetes (Ogawva et al., 1993).
HIV-1 Protease Inhibition
Pyrimidine-based compounds have been found to exhibit significant inhibitory activity against HIV-1 protease, indicating their potential use in HIV/AIDS therapy. These compounds have shown effectiveness against drug-resistant HIV-1 variants, highlighting their therapeutic value (Zhu et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with 5-chloro-2,4-dimethoxyaniline, followed by acetylation of the resulting amine.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "5-chloro-2,4-dimethoxyaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.8 mmol) and 5-chloro-2,4-dimethoxyaniline (1.2 g, 6.3 mmol) in dichloromethane (20 mL) and add triethylamine (1.2 mL, 8.6 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Add acetic anhydride (1.2 mL, 12.6 mmol) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Dilute the reaction mixture with dichloromethane (50 mL) and wash with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in dimethylformamide (10 mL) and add acetic anhydride (1.0 mL, 10.5 mmol) and triethylamine (1.2 mL, 8.6 mmol). Stir the mixture at room temperature for 2 hours.", "Step 5: Pour the reaction mixture into diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 6: Purify the crude product by column chromatography using dichloromethane and diethyl ether as eluents to obtain the final product, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide." ] } | |
CAS-Nummer |
1252856-34-0 |
Molekularformel |
C20H22ClN3O5S |
Molekulargewicht |
451.92 |
IUPAC-Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN3O5S/c1-4-5-7-23-19(26)18-14(6-8-30-18)24(20(23)27)11-17(25)22-13-9-12(21)15(28-2)10-16(13)29-3/h6,8-10H,4-5,7,11H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
GZADWEUHWGUXCB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)


![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3006570.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)

![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione](/img/structure/B3006580.png)

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)

